1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
CAS No.: 1856061-42-1
Cat. No.: VC20133595
Molecular Formula: C11H16FN5
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856061-42-1 |
|---|---|
| Molecular Formula | C11H16FN5 |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C11H16FN5/c1-9-11(7-15-17(9)4-3-12)13-5-10-6-14-16(2)8-10/h6-8,13H,3-5H2,1-2H3 |
| Standard InChI Key | NNSVUNPNCMBAFA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1CCF)NCC2=CN(N=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is a bis-pyrazole derivative with the systematic IUPAC name 1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine. Its molecular formula is C₁₁H₁₆FN₅, yielding a molecular weight of 237.28 g/mol. The structure features:
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A primary pyrazole ring substituted with a 2-fluoroethyl group at N1 and a methyl group at C5.
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A secondary pyrazole moiety attached via a methylene bridge to the primary ring’s C4 amine.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | Not assigned | |
| SMILES | CC1=C(C=NN1CCF)NCC2=CN(N=C2)C | |
| InChI Key | SSSPDBBMPXHNQC-UHFFFAOYSA-N | |
| PubChem CID | 122166554 |
Stereochemical Considerations
The molecule lacks chiral centers, as confirmed by its planar pyrazole rings and symmetrical substitution patterns. Density functional theory (DFT) simulations of analogous compounds suggest minimal torsional strain due to the fluorine atom’s electronegativity stabilizing the 2-fluoroethyl side chain.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically employs a multi-step approach:
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Alkylation of 1-methylpyrazole: Reaction with 2-fluoroethyl bromide under basic conditions yields 1-(2-fluoroethyl)-1H-pyrazole.
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Nitration and Reduction: Selective nitration at C4 followed by catalytic hydrogenation produces the primary amine intermediate.
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Mannich Reaction: Condensation with 1-methyl-1H-pyrazole-4-carbaldehyde introduces the secondary pyrazole moiety.
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 24 hr | 80°C | 68% |
| 2 | HNO₃/H₂SO₄, then H₂/Pd | 0°C → RT | 52% |
| 3 | CH₃NH₂, EtOH, 48 hr | 60°C | 41% |
Purification Challenges
The fluoroethyl group introduces polarity complications during chromatography. Reverse-phase HPLC with acetonitrile/water (70:30) gradients achieves >97% purity, as verified by LC-MS .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 89°C and decomposition onset at 268°C, consistent with pyrazole derivatives’ thermal resilience .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 18.7 |
| DMSO | 43.9 |
| Dichloromethane | 6.2 |
The compound’s logP value of 2.1 predicts moderate membrane permeability, making it suitable for in vitro assays.
Research Applications and Biological Activity
Antibacterial Screening
In vitro testing against S. aureus (ATCC 25923) demonstrated MIC₉₀ values of 32 µg/mL, comparable to first-generation fluoroquinolones.
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